5-Phosphono-D-norvaline
5-Phosphono-D-norvaline
The D-enantiomer is a potent and specific antagonist of NMDA glutamate receptors (RECEPTORS, N-METHYL-D-ASPARTATE). The L form is inactive at NMDA receptors but may affect the AP4 (2-amino-4-phosphonobutyrate; APB) excitatory amino acid receptors.
Brand Name:
Vulcanchem
CAS No.:
79055-68-8
VCID:
VC20809165
InChI:
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1
SMILES:
C(CC(C(=O)O)N)CP(=O)(O)O
Molecular Formula:
C5H12NO5P
Molecular Weight:
197.13 g/mol
5-Phosphono-D-norvaline
CAS No.: 79055-68-8
Cat. No.: VC20809165
Molecular Formula: C5H12NO5P
Molecular Weight: 197.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The D-enantiomer is a potent and specific antagonist of NMDA glutamate receptors (RECEPTORS, N-METHYL-D-ASPARTATE). The L form is inactive at NMDA receptors but may affect the AP4 (2-amino-4-phosphonobutyrate; APB) excitatory amino acid receptors. |
|---|---|
| CAS No. | 79055-68-8 |
| Molecular Formula | C5H12NO5P |
| Molecular Weight | 197.13 g/mol |
| IUPAC Name | (2R)-2-amino-5-phosphonopentanoic acid |
| Standard InChI | InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 |
| Standard InChI Key | VOROEQBFPPIACJ-SCSAIBSYSA-N |
| Isomeric SMILES | C(C[C@H](C(=O)O)N)CP(=O)(O)O |
| SMILES | C(CC(C(=O)O)N)CP(=O)(O)O |
| Canonical SMILES | C(CC(C(=O)O)N)CP(=O)(O)O |
| Appearance | Assay:≥95%A crystalline solid |
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